5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Description
The compound "5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one" is a thiazolopyrimidine derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. These compounds are characterized by a thiazole ring fused to a pyrimidine ring, which can be further substituted with various functional groups to enhance their chemical and biological properties.
Synthesis Analysis
The synthesis of thiazolopyrimidine derivatives often involves multi-step reactions starting from simple precursors such as amino-thiouracils, carboxylic acids, and keto esters. For example, the synthesis of related 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones can be achieved by reacting 3-amino-6-methyl-2-thiouracil with carboxylic acids in the presence of phosphorus pentaoxide and methanesulfonic acid . Similarly, the synthesis of 2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin derivatives involves the reaction of 6-amino-2-mercaptopyrimidin-4-ol with benzyl bromide . These methods highlight the versatility of synthetic approaches to access various thiazolopyrimidine scaffolds.
Molecular Structure Analysis
The molecular structure of thiazolopyrimidine derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and sometimes X-ray crystallography. For instance, the structure of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives was characterized by 1H NMR, 13C NMR, and FT-IR spectroscopy . Additionally, quantum chemical calculations using DFT methods can provide insights into the electronic properties of these molecules, such as HOMO-LUMO energy gaps and dipole moments .
Chemical Reactions Analysis
Thiazolopyrimidine derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization, to yield a wide range of products with potential biological activities. For example, the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides can lead to the formation of thiazolopyrimidinone derivatives with anticonvulsant activity . The reactivity of these compounds allows for the introduction of different substituents, which can significantly affect their biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can modulate these properties to optimize the compounds for specific applications. For instance, the introduction of a methylthiophenyl moiety can lead to compounds with significant antibacterial and antifungal activities . The antimicrobial and antioxidant activities of these compounds are often evaluated in vitro against various bacterial and fungal strains .
Scientific Research Applications
Synthesis and Medicinal Chemistry
5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one, as part of the pyranopyrimidine core, is recognized for its extensive synthetic applications in medicinal and pharmaceutical industries. Its structural significance lies in its broad synthetic applications and bioavailability, especially in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are the focus of intense research, and their development is challenging due to the structural complexity. The synthesis of substituted derivatives of this compound employs various hybrid catalysts, such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, highlighting the molecule's pivotal role in advanced synthetic chemistry (Parmar et al., 2023).
Biological Significance and Optical Sensing
Derivatives of pyrimidine, which include the 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one, have demonstrated considerable biological and medicinal significance. They are often used as exquisite sensing materials in the creation of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. This review highlights various pyrimidine-based optical sensors and acknowledges the range of biological and medicinal applications of these derivatives, confirming their importance in both synthetic and applied chemistry (Jindal & Kaur, 2021).
Optoelectronic Applications
The integration of pyrimidine rings, including the 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one, into π-extended conjugated systems has shown great value in the creation of novel optoelectronic materials. Research indicates that these compounds are instrumental in fabricating materials for organic light-emitting diodes, white OLEDs, highly efficient red phosphorescent OLEDs, and colorimetric pH sensors, underscoring their relevance in the field of advanced material science (Lipunova et al., 2018).
properties
IUPAC Name |
5-methyl-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-7-13-10-9(11(16)14-7)18-12(17)15(10)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNWDVUYFCQHKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327403 |
Source
|
Record name | NSC652022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
CAS RN |
141622-32-4 |
Source
|
Record name | NSC652022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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